molecular formula C11H10N2O B11905266 2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one CAS No. 112521-56-9

2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one

Cat. No.: B11905266
CAS No.: 112521-56-9
M. Wt: 186.21 g/mol
InChI Key: QIVYEQBVTUZHTK-UHFFFAOYSA-N
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Description

2,3-Dihydroimidazo[1,2-b]isoquinolin-5(10H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which combines an imidazole ring with an isoquinoline moiety. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable target for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[1,2-b]isoquinolin-5(10H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of an isoquinoline derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroimidazo[1,2-b]isoquinolin-5(10H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted isoquinoline or imidazole derivatives .

Scientific Research Applications

2,3-Dihydroimidazo[1,2-b]isoquinolin-5(10H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydroimidazo[1,2-b]isoquinolin-5(10H)-one is unique due to its specific ring fusion and the resulting electronic and steric properties. These features contribute to its distinct biological activities and make it a valuable scaffold for drug development .

Properties

CAS No.

112521-56-9

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3,10-dihydro-2H-imidazo[1,2-b]isoquinolin-5-one

InChI

InChI=1S/C11H10N2O/c14-11-9-4-2-1-3-8(9)7-10-12-5-6-13(10)11/h1-4H,5-7H2

InChI Key

QIVYEQBVTUZHTK-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=N1)CC3=CC=CC=C3C2=O

Origin of Product

United States

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